Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate
Description
Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate is a fluorinated indole derivative with a methyl ester and an amino group at the α-carbon position. Indole derivatives are widely studied for their biological activities, including neuroprotective, anti-proliferative, and enzymatic inhibition properties . The fluorine substituent at the 5-position of the indole ring enhances metabolic stability and electronic effects, making it a critical moiety in medicinal chemistry.
Properties
Molecular Formula |
C11H11FN2O2 |
|---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H11FN2O2/c1-16-11(15)10(13)8-5-14-9-3-2-6(12)4-7(8)9/h2-5,10,14H,13H2,1H3 |
InChI Key |
DHWDZHNCJXWSQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CNC2=C1C=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Alkylation of 5-Fluoroindole with α-Haloacetate Esters
One efficient approach involves the alkylation of 5-fluoroindole at the 3-position with methyl 2-chloro-2-oxoacetate or related α-halo esters under basic conditions.
-
- Starting material: 5-fluoroindole or methyl 5-fluoro-1H-indole-3-carboxylate.
- Alkylating agent: Methyl 2-chloro-2-oxoacetate.
- Base: Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3).
- Solvent: Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).
- Temperature: 0 °C to room temperature.
- Reaction time: 2 to 16 hours.
-
- Dissolve 5-fluoroindole in anhydrous DMF.
- Add Cs2CO3 as a base to deprotonate the indole NH.
- Slowly add methyl 2-chloro-2-oxoacetate dropwise at 0 °C.
- Stir the reaction mixture at 0 °C to room temperature for several hours.
- Quench with saturated ammonium chloride solution.
- Extract with ethyl acetate, wash, dry, and concentrate.
- Purify the crude product by flash column chromatography.
Outcome:
This method yields methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, which can be subsequently converted to the amino derivative by reductive amination or other means.
| Parameter | Details |
|---|---|
| Base | Cs2CO3 or K2CO3 |
| Solvent | DMF or DCM |
| Temperature | 0 °C to room temperature |
| Reaction time | 2–16 hours |
| Yield | Approximately 60–70% |
| Purification method | Flash chromatography (ethyl acetate/petroleum ether) |
Conversion to Amino Derivative via Reductive Amination or Ammonolysis
The keto group at the 2-position of methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate can be converted to the amino group by reductive amination or ammonolysis.
-
- Reductive amination: Ammonium formate and palladium on activated carbon catalyst.
- Ammonolysis: Treatment with aqueous ammonia under reflux.
- Solvent: Methanol or 1-propanol.
- Temperature: Reflux conditions (approximately 80 °C).
- Time: 20 to 30 hours.
-
- Dissolve the keto ester in methanol.
- Add ammonium formate and Pd/C catalyst.
- Heat under reflux for 30 minutes to several hours.
- Cool, filter off catalyst, concentrate.
- Alternatively, reflux the keto ester with aqueous ammonia in 1-propanol for 20 hours.
- Extract and purify the amino ester by chromatographic methods.
Outcome:
High conversion to methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate with yields up to 96% reported.
| Parameter | Details |
|---|---|
| Reductive agent | Ammonium formate/Pd-C |
| Solvent | Methanol or 1-propanol |
| Temperature | Reflux (~80 °C) |
| Reaction time | 0.5 to 20 hours |
| Yield | Up to 96% |
| Purification method | Filtration, extraction, chromatography |
Alternative Synthetic Routes
Amide Coupling Methods:
Using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) to couple 5-fluoroindole-3-acetic acid derivatives with amino acid esters, followed by purification.Halogenation and Subsequent Functionalization:
Starting from indole derivatives, selective fluorination at the 5-position can be achieved using electrophilic fluorinating agents, then subsequent side-chain introduction via nucleophilic substitution or acylation.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation with methyl 2-chloro-2-oxoacetate | 5-fluoroindole | Cs2CO3, DMF, 0 °C to RT, 2–16 h | 60–70 | Requires chromatographic purification |
| Reductive amination | Methyl 2-(5-fluoroindol-3-yl)-2-oxoacetate | Ammonium formate, Pd/C, MeOH, reflux, 0.5–20 h | Up to 96 | High yield, mild conditions |
| Ammonolysis | Methyl 2-(5-fluoroindol-3-yl)-2-oxoacetate | Aqueous NH3, 1-propanol, reflux, 20 h | ~82 | Alternative to reductive amination |
| Carbodiimide coupling | 5-fluoroindole-3-acetic acid + amino acid ester | EDC·HCl, HOBt, DMF, room temperature, 10 h | 59–75 | Useful for amino acid ester derivatives |
Research Findings and Considerations
- The alkylation step is sensitive to the choice of base and solvent; cesium carbonate in DMF provides better yields due to stronger deprotonation and solubility.
- Reductive amination using ammonium formate and Pd/C is a mild and efficient method to convert keto esters to amino esters without over-reduction.
- Prolonged reflux with aqueous ammonia offers a practical alternative but may require longer reaction times.
- Purification by flash chromatography using ethyl acetate/petroleum ether or ethyl acetate/heptane mixtures is standard.
- The fluorine substitution at the 5-position of the indole ring is stable under these reaction conditions.
- Spectroscopic characterization (1H-NMR, 13C-NMR) confirms the structure and purity of the final amino ester.
Scientific Research Applications
Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Ring
Halogenated Derivatives
- Methyl 2-(5-chloro-1H-indol-3-yl)acetate (CAS: 74339-45-0): Replacing fluorine with chlorine increases molecular weight (223.66 g/mol vs. 193.17 g/mol for the non-methylated fluoro analog) and introduces a stronger electron-withdrawing effect. Chlorine’s larger atomic radius may sterically hinder interactions with biological targets compared to fluorine. This compound is stored at room temperature, suggesting greater stability than some fluoro analogs .
- No explicit biological data are reported, but positional isomerism often impacts receptor binding affinity .
Oxygenated Derivatives
- Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate (CAS: 15478-18-9): The hydroxyl group increases polarity, likely reducing blood-brain barrier permeability compared to the amino-substituted compound. However, it may enhance hydrogen-bonding interactions with enzymes or receptors .
- Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (CAS: 7588-36-5):
The methoxy group improves lipophilicity (LogP ≈ 2.85), favoring membrane permeability. This compound is used as an impurity reference material in NSAID research, highlighting its relevance in pharmaceutical quality control .
Functional Group Modifications
Amino vs. Oxo Groups
- Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate: The oxo group replaces the amino moiety, resulting in a ketone instead of an amine. This change reduces basicity and alters hydrogen-bonding capacity. Crystallographic studies reveal planar geometry at the α-carbon, which may influence packing efficiency in solid-state formulations .
Ester vs. Acid Derivatives
- (5-Fluoro-1H-indol-3-yl)acetic Acid (PDB Ligand 2LZ): The carboxylic acid group (vs. methyl ester) increases solubility in aqueous media but may limit bioavailability due to ionization at physiological pH. This compound is used in structural biology studies to probe enzyme active sites .
Biological Activity
Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound has the molecular formula C11H12FN3O2 and a molecular weight of approximately 221.19 g/mol. The compound features an indole ring system substituted with a fluorine atom at the 5-position and an amino group attached to an acetate moiety. This unique structure allows for significant intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of appropriate indole derivatives with amino acids or their esters. The general synthetic route can be summarized as follows:
- Starting Materials : Use 5-fluoroindole and glycine methyl ester hydrochloride.
- Reaction Conditions : Conduct the reaction in the presence of a base (e.g., sodium hydride or potassium carbonate).
- Purification : Employ techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in anticancer applications. Notable findings include:
- Antitumor Activity : The compound has shown potential against several human tumor cell lines, including HT29 (colon carcinoma), PC3 (prostate carcinoma), and H460 (lung carcinoma). Cytotoxicity was assessed using the MTT assay, demonstrating significant inhibition of cell proliferation .
- Mechanism of Action : The mechanism involves interaction with specific molecular targets, potentially inhibiting enzymes or modulating receptor activity, which leads to observed biological effects. For instance, its interaction with acetylcholinesterase (AChE) has been studied, revealing competitive inhibition patterns that suggest potential in treating neurodegenerative diseases .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Similarity Index | Unique Features |
|---|---|---|---|
| Methyl 2-(5-amino-1H-indol-3-yl)acetate | C11H12N2O2 | 0.95 | Contains an amino group at the 5-position |
| Methyl 2-(1H-indol-3-yl)acetate | C11H11N1O2 | 0.92 | Lacks fluorine substitution |
| Methyl 3-(1H-indol-3-yl)propanoate | C12H13N1O2 | 0.90 | Propanoate instead of acetate |
This compound stands out due to its specific combination of an indole structure with a fluorine atom and an acetate group, enhancing its biological activity compared to other similar compounds.
Case Studies and Research Findings
Recent studies have documented the biological activity of this compound:
- Antitumor Studies : In vitro tests demonstrated that this compound significantly inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Investigations into its effects on neurodegenerative diseases revealed that it exhibits low cytotoxicity while maintaining high permeability across the blood-brain barrier (BBB), making it a candidate for further development in treating conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
